![molecular formula C11H17FO2 B2856151 3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287285-41-8](/img/structure/B2856151.png)
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C11H17FO2. It has an average mass of 200.250 Da and a monoisotopic mass of 200.121262 Da .
Synthesis Analysis
The synthesis of this compound or similar compounds involves complex chemical reactions. For instance, the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially mimic ortho-substituted arenes, has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex. For instance, the reaction of perfluoroalkyl iodide and DBU leads to the generation of perfluoroalkyl radicals. These then sequentially react with highly strained [1.1.1]propellane and various heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the incorporation of a fluorine atom into organic compounds could dramatically alter the acidity/basicity of the neighboring functional groups .properties
IUPAC Name |
3-(5-fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c12-5-3-1-2-4-10-6-11(7-10,8-10)9(13)14/h1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXNALDSNUGXLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropentyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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